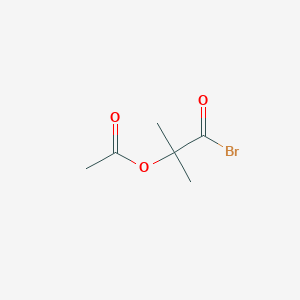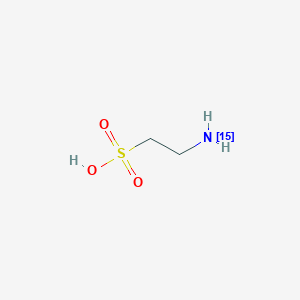
Bromure de 2-acétoxyisobutyryle
Vue d'ensemble
Description
2-Acetoxyisobutyryl bromide is a chemical compound that has been the subject of various analytical studies to determine its concentration and purity in samples. It is a compound that can be pre-derivatized and analyzed using different chromatographic techniques.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2-acetoxyisobutyryl bromide, related compounds such as α-acetoxyisobutyryl chloride have been synthesized and used in the transformation of pseudouridine, indicating that similar methods could potentially be applied to 2-acetoxyisobutyryl bromide .
Molecular Structure Analysis
The molecular structure of 2-acetoxyisobutyryl bromide is not directly analyzed in the provided papers. However, the structure of a related compound, 2-bromoacetoxybenzoic acid, has been determined, showing a close structural analog to aspirin with a rotationally disordered bromine atom . This suggests that 2-acetoxyisobutyryl bromide may also exhibit interesting structural features worthy of investigation.
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions specifically involving 2-acetoxyisobutyryl bromide. However, the use of related brominated compounds in the synthesis of other molecules, such as bromo[1-14C]acetyl-CoA, indicates that 2-acetoxyisobutyryl bromide could potentially be used in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxyisobutyryl bromide can be inferred from its determination using reverse high-performance liquid chromatography (Re-HPLC) and gas chromatography (GC) with pre-derivatization. The compound exhibits good linearity in its detection with high correlation coefficients (r > 0.999) and has been successfully quantified in samples with high recovery rates and low relative standard deviations (RSD), indicating its stability under the analytical conditions .
Applications De Recherche Scientifique
Chimie pharmaceutique et médicinale
a. Développement de prodrogues : Le composé joue un rôle crucial dans la conception de prodrogues. Les chercheurs l'utilisent pour créer des prodrogues, des formes inactives de médicaments qui se transforment en composés actifs in vivo. Par exemple, le bromure de 2-acétoxyisobutyryle a été utilisé dans la synthèse de prodrogues phosphoramidates de didéhydro-didésoxyinosine, qui présentent une activité anticancéreuse .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Acetoxyisobutyryl bromide, also known as 2-Acetoxy-2-methylpropionyl bromide, is a chemical compound with the molecular formula C6H9BrO3 It’s often used as a reagent in organic synthesis .
Mode of Action
The exact mode of action of 2-Acetoxyisobutyryl bromide is not clearly defined in the available literature. As a bromide compound, it may act as an electrophile in chemical reactions, reacting with nucleophiles. The acetoxy group could potentially act as a leaving group in these reactions .
Biochemical Pathways
As a reagent in organic synthesis, it likely participates in various chemical reactions that lead to the formation of different organic compounds .
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings rather than in biological systems .
Result of Action
As a reagent, its primary role is likely in the synthesis of other compounds rather than exerting direct effects on biological systems .
Action Environment
The action of 2-Acetoxyisobutyryl bromide can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as it is moisture sensitive . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 100°C to 110°C at 25 mmHg .
Propriétés
IUPAC Name |
(1-bromo-2-methyl-1-oxopropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAXSHFTDPZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369215 | |
| Record name | 2-Acetoxyisobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40635-67-4 | |
| Record name | 2-(Acetyloxy)-2-methylpropanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxyisobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromocarbonyl-1-methylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-acetoxyisobutyryl bromide in the context of these research papers?
A1: The provided research highlights the use of 2-acetoxyisobutyryl bromide as a derivatizing agent for analytical purposes. Specifically, it reacts with target molecules to form derivatives detectable by gas chromatography [] or high-performance liquid chromatography []. This allows for the indirect quantification of the original target compound.
Q2: Can you give an example of how 2-acetoxyisobutyryl bromide is utilized in a specific chemical synthesis?
A2: In a study focused on synthesizing oligodeoxy disaccharides, 2-acetoxyisobutyryl bromide played a crucial role in modifying mannobiose derivatives []. Reacting it with a 6,6′-dideoxy compound led to the formation of a key intermediate, a 3′-bromide, which was further modified to achieve the desired oligodeoxy disaccharide structure.
Q3: The abstract of one paper mentions using isopropyl alcohol with 2-acetoxyisobutyryl bromide. What is the purpose of isopropyl alcohol in this context?
A3: Isopropyl alcohol acts as a reagent in the derivatization reaction with 2-acetoxyisobutyryl bromide [, ]. This reaction forms isopropyl-2-(acethyloxy)-2-methylpropanoate, a derivative with suitable properties for detection and analysis via gas chromatography or high-performance liquid chromatography.
Q4: Are there any details regarding the analytical methods used to quantify the derivatives formed with 2-acetoxyisobutyryl bromide?
A4: Two analytical methods are specifically mentioned: gas chromatography [] and reverse-phase high-performance liquid chromatography (Re-HPLC) []. These methods allow for separation and quantification of the derivatives, enabling the indirect determination of the original target compounds.
Q5: Beyond its use in analytical chemistry, what other applications of 2-acetoxyisobutyryl bromide are explored in the research?
A5: One study investigates the use of 2-acetoxyisobutyryl bromide in the synthesis of (-)-chorismic acid from (-)-shikimic acid []. The compound facilitates the formation of a key intermediate, (+)-methyl (3R,4S,5R)-3-bromo-4-acetoxy-5-hydroxy-1-cyclohexene-1-carboxylate, which is then further modified to achieve the final product.
Q6: What specific advantages do the described analytical methods offer in terms of performance?
A6: Both gas chromatography and reverse-phase HPLC demonstrate good linearity and correlation coefficients for the analysis of 2-acetoxyisobutyryl bromide derivatives. The reported relative standard deviation (RSD) values indicate good precision, while the recovery rates suggest acceptable accuracy of these methods [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
